molecular formula C8H12N2O5S2 B14834440 N,N'-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide

N,N'-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide

Cat. No.: B14834440
M. Wt: 280.3 g/mol
InChI Key: RKNRBGJSMUVLOS-UHFFFAOYSA-N
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Description

N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide is a chemical compound with the molecular formula C8H12N2O5S2 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of two methanesulfonamide groups attached to a benzene ring, which also contains a hydroxyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide typically involves the reaction of 3-hydroxy-1,2-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and sulfonamide groups may play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    N,N’-(1,2-Phenylene)dimethanesulfonamide: Similar structure but lacks the hydroxyl group at the 3-position.

    N,N’-(1,3-Phenylene)diformamide: Contains formamide groups instead of sulfonamide groups.

    5-Methyl-2-(6’-methyl-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthene]-4a’-yl)phenol: Different core structure but similar functional groups

Uniqueness

N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O5S2

Molecular Weight

280.3 g/mol

IUPAC Name

N-[3-hydroxy-2-(methanesulfonamido)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O5S2/c1-16(12,13)9-6-4-3-5-7(11)8(6)10-17(2,14)15/h3-5,9-11H,1-2H3

InChI Key

RKNRBGJSMUVLOS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)O)NS(=O)(=O)C

Origin of Product

United States

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